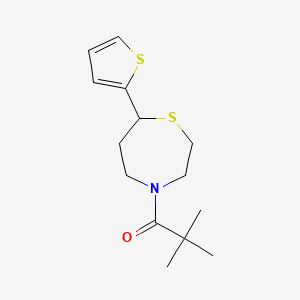

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS2/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSXVXKIQHDSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several classes of sulfur- and nitrogen-containing heterocycles. Below is a comparative analysis based on substituent effects, synthetic pathways, and functional properties.

Structural Analogs with Thiophene and Propan-1-one Moieties

Key Observations :

- The 2,2-dimethylpropan-1-one group in the target compound introduces steric hindrance, which may reduce reactivity compared to the chloro-substituted analog .

- The 1,4-thiazepane ring distinguishes the target compound from simpler thiophene-propanone derivatives, likely influencing its pharmacokinetic properties (e.g., metabolic stability) .

Research Findings and Data Gaps

Experimental Data on Analogous Compounds

Theoretical Predictions

- Steric Effects : The 2,2-dimethyl group may hinder interactions with flat binding pockets, contrasting with the planar pyrazole-thiophene hybrid .

- Electron Density : The thiazepane ring’s sulfur atoms could participate in hydrogen bonding or metal coordination, a feature absent in simpler propan-1-one derivatives .

Biological Activity

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines a thiazepane ring with thiophene moieties, which are often associated with various pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 217.34 g/mol. Its structure includes:

- A thiazepane ring, which contributes to its biological activity.

- A thiophene ring, known for enhancing the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazepane and thiophene structures exhibit significant antimicrobial activity. For instance, studies on related thiazepane derivatives have shown effectiveness against Gram-positive bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

Compounds with similar structural motifs have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways involved in cancer cell proliferation. Preliminary data suggest that this compound could interact with cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition

The thiazepane ring in this compound may act as an inhibitor for various enzymes, particularly those involved in metabolic processes. This inhibition can modulate biochemical pathways and has implications for treating metabolic disorders.

Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated the antimicrobial efficacy of thiazepane derivatives, revealing that certain modifications significantly enhanced their activity against resistant bacterial strains. The findings suggest that this compound could be further explored in this context .

Study 2: Anticancer Potential

In a recent investigation involving thiazepane derivatives, researchers found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

The proposed mechanism of action for this compound involves:

- Binding to Enzymes : The compound may bind to the active sites of specific enzymes, inhibiting their function.

- Modulation of Signaling Pathways : It could influence key signaling pathways involved in cell growth and apoptosis.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.34 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Cytotoxic to cancer cell lines |

| Enzyme Inhibition | Potential metabolic enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.